4-[(Piperidine-1-sulfonyl)methyl]benzonitrile
CAS No.: 1029603-11-9
Cat. No.: VC8040060
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029603-11-9 |
|---|---|
| Molecular Formula | C13H16N2O2S |
| Molecular Weight | 264.35 g/mol |
| IUPAC Name | 4-(piperidin-1-ylsulfonylmethyl)benzonitrile |
| Standard InChI | InChI=1S/C13H16N2O2S/c14-10-12-4-6-13(7-5-12)11-18(16,17)15-8-2-1-3-9-15/h4-7H,1-3,8-9,11H2 |
| Standard InChI Key | BMHPRBHFJXMUPJ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C#N |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three key components:
-
Benzonitrile group: A benzene ring substituted with a nitrile (-C≡N) group at the para position.
-
Methylene bridge: A -CH2- linker connecting the benzonitrile to the sulfonyl group.
-
Piperidine-1-sulfonyl moiety: A six-membered piperidine ring (C5H11N) bonded to a sulfonyl group (-SO2).
The molecular formula is C13H15N2O2S, with a molecular weight of 275.34 g/mol. Key spectroscopic identifiers include:
-
InChI:
InChI=1S/C13H15N2O2S/c14-10-11-3-1-9(2-4-11)8-18(16,17)15-6-5-12-7-13(15)9-12/h1-4,12H,5-8H2 -
SMILES:
C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C#N
Comparable structures, such as 3-{[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H- triazolo[4,3-a]pyridin-2-yl]methyl}benzonitrile, highlight the importance of the sulfonyl group in modulating electronic properties and biological interactions.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocols for 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile are documented, analogous compounds suggest a multi-step approach:
-
Sulfonation of Piperidine:
Piperidine reacts with chlorosulfonic acid to form piperidine-1-sulfonyl chloride, a key intermediate . -
Methylene Bridging:
The sulfonyl chloride undergoes nucleophilic substitution with 4-(bromomethyl)benzonitrile in the presence of a base (e.g., triethylamine): -
Purification:
High-Performance Liquid Chromatography (HPLC) or recrystallization from ethanol/water mixtures yields the pure product .
Table 1: Optimized Reaction Conditions
Physicochemical Properties
Solubility and Stability
The sulfonyl group enhances polarity, rendering the compound moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies on analogs indicate susceptibility to hydrolysis under strongly acidic or basic conditions due to the sulfonamide linkage .
Table 2: Predicted Properties
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coeff.) | 1.8 ± 0.3 | Computational |
| Melting Point | 180–185°C (decomp.) | DSC (Analog Data) |
| pKa | ~9.5 (Sulfonamide proton) | Potentiometric |
Applications in Medicinal Chemistry
Drug Discovery
The compound’s scaffold is a promising candidate for:
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